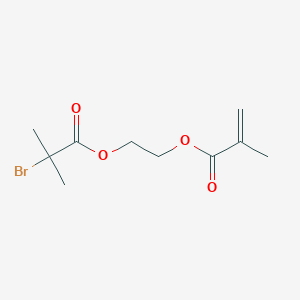

2-(2-Bromoisobutyryloxy)ethyl methacrylate

Description

The exact mass of the compound 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDYJUSFCUKOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

213453-09-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-bromo-2-methyl-1-oxopropoxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213453-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30611401 | |

| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213453-08-8 | |

| Record name | 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-BROMOISOBUTYRYLOXY)ETHYL METHACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Applications of 2-(2-Bromoisobutyryloxy)ethyl Methacrylate (BIEM)

Executive Summary

2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) (CAS: 213453-08-8) is a specialized bifunctional monomer critical to advanced polymer synthesis and drug delivery systems.[1] It serves as a "inimer" (initiator+monomer), possessing both a polymerizable methacrylate group and an Atom Transfer Radical Polymerization (ATRP) initiating site (α-bromoester). This dual functionality allows for the synthesis of hyperbranched polymers, surface-grafted polymer brushes, and functionalized hydrogels used in controlled drug release.

This guide provides a comprehensive technical analysis of BIEM, covering its physical constants, synthesis protocols, spectroscopic identification, and application in "grafting-from" polymerization strategies.

Physical and Chemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]

BIEM is a clear to slightly yellow liquid at room temperature.[2] Its high density relative to standard methacrylates is attributed to the bromine atom.

Table 1: Physical Constants of BIEM

| Property | Value | Conditions / Notes |

| Molecular Formula | C₁₀H₁₅BrO₄ | - |

| Molecular Weight | 279.13 g/mol | - |

| CAS Number | 213453-08-8 | - |

| Appearance | Colorless to yellow liquid | - |

| Density | 1.303 g/mL | @ 25 °C [1] |

| Refractive Index ( | 1.471 | @ 20 °C [1] |

| Boiling Point | > 110 °C (Flash Point) | Decomposes/polymerizes before boiling at atm pressure.[1][3] |

| Solubility | Soluble | DCM, THF, Acetone, Chloroform, Toluene |

| Solubility | Insoluble | Water |

| Storage | 2–8 °C | Light-sensitive; store under inert gas (Ar/N₂). |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Typically 100–500 ppm to prevent autopolymerization. |

Chemical Structure and Reactivity

BIEM is unique due to its heterofunctionality :

-

Methacrylate Terminus: Undergoes free radical polymerization (FRP) or anionic polymerization. It forms the backbone of a polymer chain.

- -Bromoisobutyrate Terminus: A tertiary bromide that serves as a highly efficient initiator for ATRP. The C-Br bond is stable during standard free radical polymerization of the methacrylate group (if temperature is controlled), allowing the formation of linear polymers with pendant ATRP initiating sites.

Diagram 1: BIEM Structural Logic and Polymerization Pathways

Caption: Logical flow of BIEM reactivity. The monomer can polymerize linearly via the methacrylate group or initiate branching via the bromide group.

Synthesis Protocol

The synthesis of BIEM is a standard esterification reaction between 2-Hydroxyethyl methacrylate (HEMA) and

Reaction:

Experimental Workflow

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

). -

Reagents:

-

2-Hydroxyethyl methacrylate (HEMA): 5.0 g (38.4 mmol)

-

Triethylamine (TEA): 4.66 g (46.1 mmol) [Base scavenger]

-

Dichloromethane (DCM): 100 mL [Anhydrous solvent]

- -Bromoisobutyryl bromide (BiBB): 10.6 g (46.1 mmol)

-

-

Procedure:

-

Dissolve HEMA and TEA in DCM in the flask. Cool to 0 °C in an ice bath.

-

Add BiBB dropwise via the addition funnel over 1 hour. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

-

Workup:

-

Filter off the precipitated TEA

HBr salt. -

Wash the filtrate sequentially with:

-

Saturated

(aq) (to remove excess acid). -

Deionized water.

-

Brine.[4]

-

-

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Remove solvent via rotary evaporation.

-

Optional: Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) if high purity (>98%) is required for precision ATRP.

-

Spectroscopic Identification

Verification of BIEM purity is essential, particularly to ensure the absence of unreacted HEMA (which lacks the initiator) or hydrolyzed bromide.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 6.13 | Singlet (s) | 1H | Vinyl proton (trans to ester) |

| 5.60 | Singlet (s) | 1H | Vinyl proton (cis to ester) |

| 4.30 – 4.45 | Multiplet (m) | 4H | Ethylene glycol linker ( |

| 1.95 | Singlet (s) | 3H | Methacrylate methyl group ( |

| 1.93 | Singlet (s) | 6H | Bromoisobutyryl methyl groups ( |

Note: The two methyl signals at ~1.95 and ~1.93 often overlap. Integration should sum to 9H.

FTIR Spectroscopy[4][10]

-

1720–1730 cm⁻¹: Strong C=O stretch (Ester carbonyls).

-

1637 cm⁻¹: C=C stretch (Methacrylate vinyl).

-

1150–1160 cm⁻¹: C-O-C stretch.

Applications in Drug Development

BIEM is a cornerstone in the synthesis of Polymer Brushes and Smart Hydrogels .

Surface Functionalization ("Grafting From")

Researchers coat medical devices (e.g., stents, catheters) with BIEM-based polymers to create non-fouling surfaces.

-

Step 1: Immobilize BIEM on the surface (or copolymerize BIEM with a surface-anchoring monomer).

-

Step 2: Use the pendant bromide groups to initiate ATRP of hydrophilic monomers (e.g., PEG-methacrylate).

-

Result: A dense polymer brush that resists protein adsorption.

Drug Delivery Vehicles

BIEM allows the creation of core-shell nanoparticles.

-

Core: Hydrophobic block for drug encapsulation.

-

Shell: Hydrophilic brush grown from BIEM sites to ensure circulation stability.

-

Mechanism: The precise control of ATRP allows for tunable shell thickness, directly influencing drug release kinetics [2].

Diagram 2: Surface Grafting Workflow

Caption: "Grafting from" approach using BIEM functionality to grow polymer brushes from a surface.

Safety and Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with metals (except during catalyzed polymerization) to prevent premature decomposition.

-

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. This compound Product Specification. Retrieved from

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Nanostructured functional materials prepared by atom transfer radical polymerization.[6] Nature Chemistry, 6, 227–238.

- Beers, K. L., et al. (1998). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, 31(26), 9413-9415.

-

PubChem. This compound Compound Summary. Retrieved from [3]

Sources

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-(tert-Butylamino)ethyl methacrylate | C10H19NO2 | CID 19601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butoxyethyl methacrylate | C10H18O3 | CID 83555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1H NMR spectrum of 2-(2-Bromoisobutyryloxy)ethyl methacrylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Bromoisobutyryloxy)ethyl Methacrylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (BEM). As a key bifunctional monomer and initiator in materials science, particularly in Atom Transfer Radical Polymerization (ATRP), a thorough understanding of its chemical structure is paramount for researchers and developers. This document offers a detailed interpretation of the BEM spectrum, grounded in the fundamental principles of NMR spectroscopy. We will dissect the chemical shift, integration, and multiplicity of each proton environment within the molecule. Furthermore, this guide presents a field-proven, self-validating protocol for sample preparation and data acquisition, designed to ensure high-fidelity results. The insights herein are intended to empower scientists to confidently verify the purity and identity of this critical reagent, troubleshoot spectral artifacts, and leverage NMR as a powerful tool in polymer synthesis and materials development.

Molecular Structure and Proton Environments

This compound is a molecule featuring two distinct ester functionalities linked by an ethylene glycol spacer. One terminus is a polymerizable methacrylate group, while the other is a 2-bromoisobutyryl group, which serves as an efficient initiator for controlled radical polymerizations. The unique electronic environment of each proton results in a distinct and predictable ¹H NMR spectrum.

For the purpose of spectral assignment, the non-equivalent protons are labeled as follows:

Figure 1: Chemical structure of this compound with proton environments labeled (Ha-Hf).

Foundational Principles of ¹H NMR Interpretation

The interpretation of a ¹H NMR spectrum relies on four key pieces of information for each signal:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like O, Br) or unsaturated bonds (C=C, C=O) are "deshielded," causing their signals to appear at higher ppm values (downfield).[1][2] The reference standard is typically Tetramethylsilane (TMS), which is set to 0 ppm.[3][4]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[5]

-

Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet). It is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The n+1 rule is a reliable guideline, where 'n' is the number of neighboring non-equivalent protons, resulting in 'n+1' peaks.[6]

-

Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). The J-value is independent of the spectrometer's magnetic field strength and is a crucial indicator of which protons are interacting with each other.[7] Protons that are coupled will have the same J-value.

Detailed ¹H NMR Spectral Analysis of BEM

The ¹H NMR spectrum of BEM is expected to show six distinct signals corresponding to the labeled proton environments. The analysis is typically performed in deuterated chloroform (CDCl₃), a common solvent for NMR spectroscopy.[8][9]

| Proton Label | Description | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Assignment |

| Ha & Hb | Vinylic Protons | 2H (1H each) | ~6.1 & ~5.6 | 2 x Singlet (or narrow multiplet) | These protons are part of the electron-deficient methacrylate double bond, placing them significantly downfield.[1] They are chemically non-equivalent (one is cis and the other trans to the ester group) and thus have different chemical shifts. They exhibit weak geminal coupling to each other and very weak allylic coupling to Hc, often appearing as two distinct singlets or narrow multiplets.[10] |

| Hc | Methacrylate Methyl | 3H | ~1.95 | Singlet (or narrow multiplet) | This methyl group is attached to the double bond (allylic position), which deshields it relative to a standard alkane methyl group.[3] It shows weak allylic coupling to the vinylic protons (Ha, Hb), resulting in a sharp singlet. A similar value of 1.95 ppm is seen for the methyl group in methacrylic acid.[10] |

| Hd | Ethylene Linker (-OCO-CH₂ -) | 2H | ~4.40 | Triplet | This methylene group is adjacent to both an ester oxygen and another methylene group (He). The highly electronegative oxygen causes a strong downfield shift.[11] It is split by the two He protons into a triplet (n=2, so 2+1=3 peaks) with a typical vicinal coupling constant of ~6-8 Hz.[12] |

| He | Ethylene Linker (-CH₂ -O-) | 2H | ~4.35 | Triplet | This methylene group is also deshielded by adjacent oxygens. Its chemical environment is slightly different from Hd, resulting in a separate signal. It is split by the two Hd protons into a triplet (n=2, so 2+1=3 peaks). The signals for Hd and He are often seen as two distinct, mutually coupled triplets around 4.3-4.4 ppm. |

| Hf | Bromoisobutyryl Methyls | 6H | ~1.94 | Singlet | These six protons from the two equivalent methyl groups are on a carbon bearing a bromine atom and adjacent to a carbonyl group. Both are electron-withdrawing groups, shifting the signal downfield.[2] Since there are no protons on the adjacent quaternary carbon, the signal is a sharp singlet. This chemical shift is consistent with related structures like poly(ethylene glycol) methyl ether 2-bromoisobutyrate.[13] |

Experimental Protocol for High-Fidelity Data Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a clean, interpretable, and reproducible ¹H NMR spectrum. This protocol is designed as a self-validating system; correct execution should yield a spectrum where integrations match the theoretical proton count and the residual solvent peak is minimal.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[14] A lower amount (~1-5 mg) can be used, but may require a longer acquisition time to achieve a good signal-to-noise ratio.[15]

-

Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, ≥99.8% D).[14] CDCl₃ is an excellent solvent for this compound and its residual proton signal at ~7.26 ppm serves as a convenient, albeit secondary, chemical shift reference.[8]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

Filtration and Transfer:

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade the magnetic field homogeneity and broaden the spectral lines.

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition (General Parameters):

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity. This is an automated or manual process to achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, a 90° pulse, and a relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a positive, symmetrical lineshape.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. If an internal standard like TMS was used, set its signal to 0.00 ppm.[4]

-

Integrate all signals and normalize the integration values relative to a well-resolved peak, such as the 6H singlet of the bromoisobutyryl methyls (Hf).

-

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Troubleshooting and Data Validation

-

Broad Peaks: If spectral lines are broad, it typically indicates poor shimming, the presence of paramagnetic impurities, or suspended solids in the sample. Re-shim the instrument or re-prepare the sample with careful filtration.[14]

-

Impurity Peaks: A singlet at ~1.56 ppm often corresponds to water. Other extraneous peaks may indicate residual synthesis solvents or degradation of the sample.

-

Self-Validation: A correctly acquired spectrum serves as its own validation. The relative integration values should correspond to the proton count of the molecule (2:3:2:2:6). The splitting patterns (two singlets, two triplets, and two more singlets) should be clear and the coupling constants of the two triplets (Hd and He) must be identical.

Conclusion

The ¹H NMR spectrum of this compound provides an unambiguous fingerprint of its molecular structure. The six distinct signals, from the downfield vinylic protons to the characteristic singlets of the methyl groups, are all readily assignable. By understanding the principles of chemical shift, integration, and spin-spin splitting, and by following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this versatile monomer and initiator, ensuring the integrity and success of their subsequent polymerization reactions and materials design.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Chemsrc. This compound. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Hans Reich (UW-Madison). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Wikipedia. Deuterated chloroform. [Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Queen's University. NMR Sample Preparation. [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.9 1H NMR Spectroscopy. [Link]

-

University of Calgary. Coupling in H-NMR. [Link]

-

The Royal Society of Chemistry. Electronic supplementary materials. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 9. isotope.com [isotope.com]

- 10. Methacrylic acid(79-41-4) 1H NMR [m.chemicalbook.com]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

Methodological & Application

Application Note & Protocols: Leveraging 2-(2-Bromoisobutyryloxy)ethyl Methacrylate (BiBEM) in Controlled Radical Polymerization

Audience: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.

Abstract: This document provides a comprehensive technical guide on the application of 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BiBEM), a versatile initiator-monomer (inimer), in controlled radical polymerization (CRP). We delve into the mechanistic principles and provide field-tested protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique bifunctional nature of BiBEM allows for the synthesis of complex macromolecular architectures, such as hyperbranched polymers and graft copolymers, which are pivotal for applications in drug delivery, surface modification, and advanced materials.[1] This guide is structured to provide both foundational knowledge and actionable protocols for researchers aiming to exploit the capabilities of BiBEM.

The "Inimer" Advantage: Understanding BiBEM

This compound (BiBEM) is classified as an "inimer"—a molecule that concurrently possesses both a monomeric vinyl group (methacrylate) and an initiating site (2-bromoisobutyryloxy) for controlled radical polymerization.[1] This dual functionality is the cornerstone of its utility.

-

Monomer Functionality: The methacrylate group readily participates in radical polymerization with a wide range of other monomers.

-

Initiator Functionality: The tertiary alkyl bromide moiety is an excellent initiating site for Atom Transfer Radical Polymerization (ATRP).[2]

This structure allows for a "grafting-through" or self-condensing vinyl polymerization (SCVP) approach.[1] As BiBEM is incorporated into a growing polymer chain via its methacrylate group, the pendant bromo-isobutyrate groups are preserved. These groups then serve as latent initiation sites along the polymer backbone, enabling the growth of side chains ("grafts") in a subsequent, controlled polymerization step. The resulting architecture is a well-defined graft copolymer or, if BiBEM is homopolymerized, a hyperbranched polymer.[1]

Atom Transfer Radical Polymerization (ATRP) of BiBEM

ATRP is the most prevalent and well-documented method for polymerizing BiBEM. It offers excellent control over molecular weight, architecture, and achieving a low polydispersity index (Đ).[3] The process relies on a reversible equilibrium between active, propagating radicals and dormant alkyl halide species, mediated by a transition metal complex (typically copper-based).[4]

Mechanism of BiBEM ATRP

The core of the ATRP process is the reversible activation and deactivation of the polymer chains. A copper(I) complex (e.g., Cu(I)Br/Ligand) abstracts the bromine atom from the dormant BiBEM units (or an initial alkyl halide initiator), forming a propagating radical and a copper(II) complex (Cu(II)Br₂/Ligand). This radical can then add monomer units. The reverse reaction, where the Cu(II) complex deactivates the radical by donating the bromine atom back, is rapid. This dynamic equilibrium keeps the concentration of active radicals extremely low at any given moment, thereby suppressing termination reactions and allowing for controlled chain growth.[4]

Experimental Protocol: Synthesis of a Poly(BiBEM) Macroinitiator

This protocol details the synthesis of a linear polymer backbone where each monomer unit contains a pendant ATRP initiating site. This polymer can then be used as a "macroinitiator" for grafting other monomers.

Materials:

-

This compound (BiBEM), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Basic alumina (for catalyst removal)

Causality Behind Choices:

-

EBiB as Initiator: Its structure closely resembles the dormant species of methacrylate polymers, ensuring efficient and rapid initiation for uniform chain growth.[5]

-

CuBr/PMDETA Catalyst System: This is a highly active and versatile catalyst system for the ATRP of methacrylates, providing good control and tolerance to various conditions.

-

Anisole as Solvent: It is a good solvent for both the monomer and the resulting polymer and has a suitable boiling point for typical ATRP reaction temperatures.

-

Freeze-Pump-Thaw Cycles: ATRP is highly sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state, terminating the polymerization. Rigorous deoxygenation is critical for success.

Workflow Diagram:

Caption: General workflow for the synthesis of a poly(BiBEM) macroinitiator via ATRP.

Step-by-Step Procedure:

-

Catalyst Preparation: Add CuBr (e.g., 20.5 mg, 0.143 mmol) and a magnetic stir bar to a dry Schlenk flask. Seal the flask with a rubber septum, and deoxygenate by performing three freeze-pump-thaw cycles.

-

Monomer Solution Preparation: In a separate flask, prepare a solution of BiBEM (e.g., 4.0 g, 14.3 mmol), EBiB (e.g., 28.0 mg, 0.143 mmol), PMDETA (e.g., 24.8 mg, 0.143 mmol), and anisole (4.0 mL).

-

Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Initiation: Using a nitrogen-purged syringe or cannula, transfer the degassed monomer solution to the Schlenk flask containing the CuBr catalyst.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir. The solution will typically become viscous over time. Samples can be taken periodically with a degassed syringe to monitor monomer conversion.

-

Termination & Purification: After the desired time (e.g., 4-6 hours) or conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the viscous solution with tetrahydrofuran (THF).

-

Catalyst Removal: Pass the polymer solution through a short column of basic alumina to remove the copper catalyst. The filtrate should be colorless.

-

Isolation: Concentrate the filtrate and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Drying: Collect the white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization of Poly(BiBEM)

-

¹H NMR (in CDCl₃): This is used to confirm the polymer structure and calculate monomer conversion. Key signals include:

-

~6.1 and 5.6 ppm: Disappearance of the methacrylate vinyl protons of the BiBEM monomer.

-

~4.3 ppm: Methylene protons adjacent to the ester oxygens (-O-CH₂-CH₂-O-).

-

~1.9 ppm: Methyl protons of the bromo-isobutyrate group, confirming the integrity of the initiating sites.

-

~0.8-1.2 and 1.8-2.1 ppm: Broad signals from the polymer backbone methyl and methylene protons.

-

-

Gel Permeation Chromatography (GPC/SEC): GPC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[6] A successful controlled polymerization will yield a low Đ value (typically < 1.3), indicating that all polymer chains are of a similar length.[4][7]

| Parameter | Typical Value | Significance |

| Target DP | 100 ([BiBEM]₀/[EBiB]₀) | Determines the theoretical molecular weight. |

| [BiBEM]:[EBiB]:[CuBr]:[PMDETA] | 100:1:1:1 | Stoichiometry for a well-controlled ATRP. |

| Temperature | 60-90 °C | Balances polymerization rate and control. |

| Typical Mₙ (GPC) | 20,000 - 25,000 g/mol | Dependent on conversion; should be close to theoretical Mₙ. |

| Typical Đ (GPC) | 1.10 - 1.25 | A low value indicates a "living" or controlled process. |

| Table 1: Representative parameters for the ATRP synthesis of a poly(BiBEM) macroinitiator. |

Advanced Application: Grafting-From Poly(BiBEM)

The true power of poly(BiBEM) lies in its use as a macroinitiator to create graft copolymers.[8][9] The pendant bromo-isobutyrate groups along its backbone act as initiation sites for a second ATRP reaction, allowing different vinyl monomers to be grown as side chains.

Caption: Schematic of the "grafting-from" approach using a poly(BiBEM) macroinitiator.

Protocol: Synthesis of Poly(BiBEM)-graft-poly(methyl methacrylate)

This protocol uses the previously synthesized poly(BiBEM) to grow poly(methyl methacrylate) (PMMA) side chains.

-

Setup: In a Schlenk flask, dissolve the poly(BiBEM) macroinitiator (e.g., 1.0 g, containing 3.58 mmol of initiating sites) and the second monomer, methyl methacrylate (MMA, e.g., 3.58 g, 35.8 mmol for a target DP of 10 per graft), in anisole (10 mL).

-

Catalyst: In a separate flask, add CuBr (51.4 mg, 0.358 mmol) and PMDETA (62.0 mg, 0.358 mmol).

-

Degassing: Deoxygenate both the monomer/macroinitiator solution and the catalyst mixture via three freeze-pump-thaw cycles.

-

Initiation: Transfer the monomer/macroinitiator solution to the catalyst flask.

-

Polymerization: Place the flask in an oil bath at 90 °C and stir. The reaction is often faster than the backbone synthesis.

-

Workup: Follow the same termination, purification, and isolation steps (Steps 6-9) as described in section 2.2.

The resulting graft copolymer will have significantly different properties (e.g., solubility, thermal behavior) compared to its constituent homopolymers. Characterization by GPC will show a distinct shift to a higher molecular weight compared to the original poly(BiBEM) macroinitiator, confirming successful grafting.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

While less common for BiBEM, RAFT polymerization is another powerful CRP technique that can be employed. RAFT does not use a metal catalyst, which can be advantageous for biomedical applications.[10] It relies on a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization.[11]

The polymerization of BiBEM via RAFT would proceed as a self-condensing vinyl polymerization, where the BiBEM acts as an inimer.[1] This approach can lead to hyperbranched polymers with living chain ends, allowing for further modification.[12]

Expert Insight: The selection of the RAFT agent is critical and must be matched to the monomer class.[11] For a methacrylate like BiBEM, a trithiocarbonate or a dithiobenzoate RAFT agent would be appropriate. The polymerization is initiated by a conventional radical initiator (e.g., AIBN), and control is imparted by the rapid equilibrium of the RAFT agent with the propagating radicals.[13] While a detailed protocol is beyond the scope of this note, researchers should focus on literature precedents for RAFT of methacrylate-based inimers to establish optimal conditions.[14][15]

Safety and Handling

-

BiBEM: Acrylates and methacrylates can be sensitizers and irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

CuBr: Toxic. Avoid inhalation of dust and contact with skin.

-

PMDETA: Corrosive and flammable liquid. Handle in a well-ventilated fume hood.

-

Solvents: Anisole and THF are flammable. Use in a fume hood away from ignition sources.

Conclusion

This compound is a powerful and versatile inimer for constructing complex polymer architectures via controlled radical polymerization. Its primary application through ATRP enables the straightforward synthesis of well-defined macroinitiators and subsequent graft copolymers. This capability makes BiBEM an invaluable tool for researchers in materials science and drug development, opening avenues to novel materials with precisely engineered properties for surface modification, stimuli-responsive systems, and advanced drug delivery vehicles.[16]

References

-

Matyjaszewski, K. (2022). Fundamentals of Controlled/Living Radical Polymerization. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedure followed for the preparation of the ATRP initiator,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of initiator 2-(2-bromoisobutyryloxy) ethyl methacrylate. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

-

Spencer, E. J., et al. (2021). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. Polymer Chemistry. Retrieved from [Link]

-

AZoM. (2020). What is Controlled Radical Polymerization?. Retrieved from [Link]

- Chung, T.C. (2001). Synthesis of functional polyolefin copolymers with graft and block structures. Polymer.

-

IntechOpen. (n.d.). Synthesis and Properties of Biomedical Graft Copolymers. Retrieved from [Link]

- Utreras, L., et al. (n.d.). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)

-

Agilent. (n.d.). Characterization of Polyethylene with GPC/SEC. Retrieved from [Link]

-

To, J. K., et al. (2024). Enhanced Volumetric Additive Manufacturing via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. ChemRxiv. Retrieved from [Link]

-

Spencer, E. J., et al. (2020). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. ETH Research Collection. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and applications of a Y-inimer with two orthogonal controlled free radical polymerization initiators. Retrieved from [Link]

- Hawker, C. J., et al. (n.d.). Synthesis of Poly(olefin)

-

ResearchGate. (n.d.). Gel-permeation chromatography (GPC) traces of poly(IB-co-4-VBCB).... Retrieved from [Link]

-

ResearchGate. (n.d.). Reversible addition fragmentation chain transfer polymerization - RAFT. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). ATRP from surfaces. Matyjaszewski Polymer Group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Polymerisation-Induced Self-Assembly of Graft Copolymers. Retrieved from [Link]

-

Jordi Labs. (2024). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]

-

PubMed. (2022). Tandem Living Insertion and Controlled Radical Polymerization for Polyolefin-Polyvinyl Block Copolymers. Retrieved from [Link]

-

PubMed. (2007). Interpretation of reversible addition-fragmentation chain-transfer polymerization mechanism by MALDI-TOF-MS. Retrieved from [Link]

-

YouTube. (2019). Macromolecular design 6 - Reversible Adding Fragmentation Chain Transfer Polymerization (RAFT). Retrieved from [Link]

-

ResearchGate. (n.d.). Biobased Polymers: Synthesis of Graft Copolymers and Comb Polymers Using Lactic Acid Macromonomer and Properties of the Product Polymers. Retrieved from [Link]

Sources

- 1. azom.com [azom.com]

- 2. 2-(2-溴异丁氧基)甲基丙烯酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. BYK ebook for wetting and dispersing aditives – BYK [byk.com]

- 4. youtube.com [youtube.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Tandem Living Insertion and Controlled Radical Polymerization for Polyolefin-Polyvinyl Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. youtube.com [youtube.com]

- 11. RAFT Polymerization [sigmaaldrich.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Interpretation of reversible addition-fragmentation chain-transfer polymerization mechanism by MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polymerisation‐Induced Self‐Assembly of Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

The Versatile Macroinitiator: A Guide to the Applications of Poly(2-(2-Bromoisobutyryloxy)ethyl Methacrylate)

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the diverse applications of poly(2-(2-Bromoisobutyryloxy)ethyl methacrylate), commonly referred to as PBrEMA. This versatile polymer serves as a powerful macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the precise engineering of complex macromolecular architectures and functional surfaces. This guide delves into the fundamental principles, detailed experimental protocols, and key characterization techniques associated with the major applications of PBrEMA, including surface modification, drug delivery, and tissue engineering.

Introduction to Poly(this compound) (PBrEMA)

PBrEMA is a synthetic polymer that possesses a unique dual functionality. Its methacrylate backbone allows for conventional free-radical polymerization, while the pendant 2-bromoisobutyryl groups act as efficient initiators for controlled radical polymerization techniques, most notably ATRP. This dual nature makes PBrEMA an ideal macroinitiator for the "grafting from" approach, where polymer chains are grown directly from a surface or another polymer backbone. This method allows for the creation of high-density polymer brushes with well-controlled molecular weight and low polydispersity.

The general structure of PBrEMA features a polymethacrylate chain with ester-linked side groups containing a bromine atom alpha to a carbonyl group. This bromine atom is readily abstracted by a transition metal catalyst (typically copper-based) in ATRP, initiating the controlled polymerization of a wide variety of monomers.

Core Application: Surface Modification via Surface-Initiated ATRP (SI-ATRP)

One of the most prominent applications of PBrEMA is in the modification of surfaces to impart desired functionalities. By immobilizing a layer of PBrEMA onto a substrate, a high density of ATRP initiating sites is created, allowing for the growth of polymer brushes. These brushes can dramatically alter the surface properties, such as wettability, biocompatibility, and anti-fouling characteristics.

Principle of "Grafting From" using PBrEMA

The "gasting from" strategy involves two main steps: the immobilization of the PBrEMA macroinitiator onto the substrate and the subsequent surface-initiated polymerization of a chosen monomer. This approach offers superior control over the grafting density and thickness of the polymer brushes compared to "grafting to" methods, where pre-synthesized polymers are attached to the surface.

Workflow for surface modification using PBrEMA via SI-ATRP.

Application Note: Creation of Anti-Fouling Surfaces

Objective: To create a hydrophilic and protein-repellent surface on a silicon wafer by grafting poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) brushes from a PBrEMA macroinitiator layer.

Scientific Rationale: POEGMA brushes form a hydrated layer on the surface that sterically hinders the adsorption of proteins and other biomolecules, thereby preventing biofouling. This is crucial for biomedical implants, biosensors, and marine applications.

Protocol: SI-ATRP of OEGMA from a PBrEMA-coated Silicon Wafer

Materials:

-

Silicon wafers

-

Poly(this compound) (PBrEMA)

-

Toluene

-

Oligo(ethylene glycol) methyl ether methacrylate (OEGMA), inhibitor removed

-

Copper(I) bromide (CuBr)

-

Copper(II) bromide (CuBr2)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole

-

Methanol

-

Deionized (DI) water

Procedure:

-

Substrate Preparation:

-

Clean silicon wafers by sonication in acetone, followed by ethanol, and finally DI water (15 minutes each).

-

Dry the wafers under a stream of nitrogen.

-

Treat the wafers with oxygen plasma for 5 minutes to generate a hydrophilic silicon oxide layer.

-

-

PBrEMA Macroinitiator Immobilization:

-

Prepare a 1% (w/v) solution of PBrEMA in toluene.

-

Spin-coat the PBrEMA solution onto the cleaned silicon wafers at 3000 rpm for 60 seconds.

-

Anneal the PBrEMA-coated wafers in a vacuum oven at 120°C for 1 hour to ensure strong adhesion of the macroinitiator layer.

-

Rinse the wafers with toluene to remove any non-adsorbed PBrEMA and dry with nitrogen.

-

-

Surface-Initiated ATRP of OEGMA:

-

In a Schlenk flask, dissolve OEGMA (e.g., 5 g, 10 mmol) and PMDETA (e.g., 43.3 mg, 0.25 mmol) in anisole (10 mL).

-

Add CuBr (e.g., 17.9 mg, 0.125 mmol) and CuBr2 (e.g., 2.8 mg, 0.0125 mmol) to the flask.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the PBrEMA-coated silicon wafer into the reaction flask under an inert atmosphere (e.g., argon or nitrogen).

-

Immerse the flask in a preheated oil bath at 60°C and stir for the desired polymerization time (e.g., 1-24 hours, depending on the desired brush thickness).

-

After polymerization, remove the wafer from the reaction mixture and rinse thoroughly with methanol and then DI water to remove any residual monomer, catalyst, and non-grafted polymer.

-

Dry the functionalized wafer under a stream of nitrogen.

-

Characterization:

| Parameter | Technique | Expected Outcome |

| PBrEMA Layer Thickness | Ellipsometry | A uniform layer of a few nanometers. |

| Polymer Brush Thickness | Ellipsometry | Increased thickness with polymerization time, typically in the range of 10-100 nm.[1] |

| Surface Wettability | Contact Angle Goniometry[2][3] | A significant decrease in the water contact angle, indicating a more hydrophilic surface (typically < 30°).[4] |

| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | Appearance of C-O and C=O peaks from the POEGMA backbone and disappearance of the Br 3d peak. |

| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface morphology. |

Application in Drug Delivery

PBrEMA is a valuable tool in the design of sophisticated drug delivery systems. It can be used to synthesize amphiphilic block copolymers that self-assemble into micelles or to functionalize nanoparticles for targeted drug delivery.

Synthesis of Amphiphilic Block Copolymers for Micellar Drug Delivery

PBrEMA can serve as a macroinitiator for the polymerization of a hydrophilic block, resulting in an amphiphilic diblock copolymer. For example, PBrEMA can initiate the polymerization of a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) to form PBrEMA-b-PPEGMA. The hydrophobic PBrEMA block can then be converted to a different polymer, for instance by reacting the bromine end-groups. Alternatively, a biodegradable polymer like poly(ε-caprolactone) (PCL) can be synthesized with a hydroxyl end group, which is then esterified with 2-bromoisobutyryl bromide to create a PCL-Br macroinitiator for the polymerization of a hydrophilic block.[5][6][7][8]

Synthesis of drug-loaded micelles from a PCL-Br macroinitiator.

Application Note: Functionalization of Nanoparticles for Targeted Doxorubicin Delivery

Objective: To prepare PBrEMA-functionalized nanoparticles and subsequently graft a pH-responsive polymer for the controlled release of doxorubicin (DOX) in a tumor microenvironment.[9][10][11][12]

Scientific Rationale: The acidic environment of tumors (pH ~6.5) can be exploited to trigger the release of anticancer drugs from pH-sensitive nanocarriers, thereby enhancing therapeutic efficacy and reducing systemic toxicity. Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a well-known pH-responsive polymer that becomes hydrophilic and swells at acidic pH due to the protonation of its tertiary amine groups.[13]

Protocol: Synthesis of DOX-loaded, pH-responsive Nanoparticles

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (or other suitable core nanoparticles)

-

PBrEMA

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5

Procedure:

-

PBrEMA Adsorption onto Nanoparticles:

-

Disperse pre-synthesized PLGA nanoparticles (100 mg) in a 1% (w/v) solution of PBrEMA in a suitable solvent (e.g., dichloromethane).

-

Stir the suspension for 24 hours at room temperature to allow for physical adsorption of PBrEMA onto the nanoparticle surface.

-

Centrifuge the suspension, discard the supernatant, and wash the nanoparticles three times with the solvent to remove excess PBrEMA.

-

Dry the PBrEMA-coated nanoparticles under vacuum.

-

-

SI-ATRP of DMAEMA from Nanoparticles:

-

Disperse the PBrEMA-coated nanoparticles (50 mg) in DMF (5 mL).

-

In a separate flask, dissolve DMAEMA (1 g, 6.36 mmol) and bpy (49.7 mg, 0.318 mmol) in DMF (5 mL).

-

Add CuBr (22.8 mg, 0.159 mmol) to the DMAEMA/bpy solution.

-

Degas both the nanoparticle suspension and the monomer/catalyst solution with argon for 30 minutes.

-

Transfer the monomer/catalyst solution to the nanoparticle suspension under argon.

-

React at 60°C for the desired time (e.g., 4-12 hours).

-

Quench the polymerization by exposing the reaction mixture to air.

-

Purify the nanoparticles by repeated centrifugation and resuspension in DI water.

-

-

Doxorubicin Loading:

-

Disperse the PDMAEMA-grafted nanoparticles (20 mg) in a solution of DOX·HCl (5 mg) and TEA (5 µL) in DI water (5 mL).

-

Stir the mixture in the dark for 24 hours at room temperature.

-

Separate the DOX-loaded nanoparticles by centrifugation.

-

Determine the drug loading efficiency by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm.

-

Characterization and In Vitro Release:

| Parameter | Technique | Expected Outcome |

| Nanoparticle Size & Zeta Potential | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter after each modification step. Zeta potential will change depending on the surface chemistry. |

| Successful Grafting | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for PDMAEMA (e.g., C-N stretching). |

| Drug Loading Content | UV-Vis Spectrophotometry | Quantification of encapsulated DOX. |

| In Vitro Drug Release | Dialysis against PBS (pH 7.4 and 6.5) | Sustained release at physiological pH (7.4) and accelerated release at acidic pH (6.5), demonstrating the pH-responsive nature of the PDMAEMA shell. The amount of released drug is quantified by UV-Vis or fluorescence spectroscopy. |

| Cytotoxicity | MTT Assay on cancer cells[14][15] | DOX-loaded nanoparticles should exhibit significant cytotoxicity to cancer cells, comparable to or greater than free DOX, while empty nanoparticles should show minimal toxicity. |

Applications in Tissue Engineering

PBrEMA-based materials are also finding applications in tissue engineering, where they can be used to create biocompatible scaffolds and hydrogels that support cell growth and tissue regeneration.[16][17][18][19][20][21]

Fabrication of Biofunctional Scaffolds

PBrEMA can be used to modify the surface of pre-fabricated scaffolds to introduce bioactive cues. For instance, polymer brushes of cell-adhesive or growth factor-binding polymers can be grafted from the scaffold surface to enhance cell attachment and proliferation.

Application Note: PBrEMA-based Hydrogels for 3D Cell Culture

Objective: To synthesize a PBrEMA-based hydrogel and subsequently graft a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), to create a scaffold for 3D cell culture with controlled cell detachment.[22]

Scientific Rationale: PNIPAM exhibits a lower critical solution temperature (LCST) around 32°C in aqueous solutions. Below the LCST, PNIPAM is hydrophilic and swollen, while above the LCST, it becomes hydrophobic and collapses. This property can be utilized to create surfaces from which cells can be detached by simply lowering the temperature, avoiding the use of enzymatic treatments that can damage the cells.

Protocol: Synthesis of a Thermoresponsive Hydrogel

Materials:

-

This compound (BrEMA) monomer

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

-

N-isopropylacrylamide (NIPAM)

-

Copper(I) chloride (CuCl)

-

Tris(2-pyridylmethyl)amine (TPMA)

-

1,4-Dioxane

Procedure:

-

Synthesis of PBrEMA Hydrogel:

-

In a vial, dissolve BrEMA (1 g), EGDMA (0.1 g), and AIBN (0.01 g) in 1,4-dioxane (5 mL).

-

Purge the solution with nitrogen for 20 minutes.

-

Seal the vial and heat at 70°C for 24 hours to form the PBrEMA hydrogel.

-

Wash the hydrogel extensively with 1,4-dioxane and then methanol to remove unreacted components.

-

Dry the hydrogel under vacuum.

-

-

Grafting of PNIPAM from the Hydrogel:

-

Swell the PBrEMA hydrogel in a solution of NIPAM (2 g) and TPMA (58 mg, 0.2 mmol) in a mixture of water and methanol (1:1 v/v, 10 mL).

-

Add CuCl (10 mg, 0.1 mmol) to the mixture.

-

Degas the mixture by bubbling with nitrogen for 30 minutes.

-

React at room temperature for 24 hours.

-

Wash the resulting PNIPAM-grafted hydrogel extensively with cold DI water to remove any non-grafted PNIPAM.

-

Characterization and Cell Culture:

| Parameter | Technique | Expected Outcome |

| Hydrogel Swelling Ratio | Gravimetric analysis | The swelling ratio will be dependent on temperature, showing a significant decrease as the temperature is raised above the LCST of PNIPAM. |

| Successful Grafting | Attenuated Total Reflectance-FTIR (ATR-FTIR) | Appearance of the characteristic amide I and II bands of PNIPAM. |

| Cell Adhesion and Proliferation | Cell Culture and Microscopy | Cells should adhere and proliferate on the hydrogel surface at 37°C (above the LCST). |

| Cell Detachment | Cell Culture and Microscopy | Upon lowering the temperature to below the LCST (e.g., room temperature or 4°C), the hydrogel will swell, and the cell sheet should detach from the surface without the need for enzymatic treatment.[16] |

| Biocompatibility | Live/Dead Viability/Cytotoxicity Assay | The hydrogel should demonstrate high cell viability, indicating its biocompatibility. |

Conclusion

Poly(this compound) is a highly valuable and versatile macroinitiator that provides a robust platform for the synthesis of advanced polymer architectures and functional materials. Its utility in surface modification, drug delivery, and tissue engineering underscores its importance in modern materials science and biomedical research. The protocols and application notes provided in this guide offer a starting point for researchers to explore the vast potential of PBrEMA in their respective fields. As the demand for precisely engineered materials continues to grow, the applications of PBrEMA are expected to expand even further.

References

-

Bontempo, D., & Maynard, H. D. (2005). Streptavidin as a macroinitiator for polymerization: in situ protein-polymer conjugate formation. Journal of the American Chemical Society, 127(18), 6508–6509. [Link]

- Brittain, W. J., & Minko, S. (2007). A structural definition of polymer brushes. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3505-3512.

- Chen, T., et al. (2012). Swelling of multi-responsive spherical polyelectrolyte brushes across a wide range of grafting densities.

-

Kolehmainen, K., & Willerth, S. M. (2012). Preparation of 3D fibrin scaffolds for stem cell culture applications. Journal of visualized experiments: JoVE, (61), e3641. [Link]

-

Kutty, R. V., et al. (2018). Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers. Polymers, 10(11), 1210. [Link]

- Matyjaszewski, K., & Miller, P. J. (1997). A new approach to contact angle measurement and effects of evaporation on the contact angle. Macromolecules, 30(23), 7344-7346.

-

Mishra, D., et al. (2021). Aptamer-functionalized Hybrid Nanoparticles to Enhance the Delivery of Doxorubicin into Breast Cancer Cells by Silencing P-glycoprotein. Molecular Therapy - Nucleic Acids, 23, 154-169. [Link]

- Mori, H., & Müller, A. H. (2003). Synthesis and characterization of tailor-made copolymers of oligo (ethylene glycol)

-

Oliveira, H., et al. (2019). In vitro cytotoxicity studies of industrial Eucalyptus kraft lignins on mouse hepatoma, melanoma and Chinese hamster ovary cells. International journal of biological macromolecules, 135, 103-111. [Link]

-

Trmcic, A., et al. (2024). Enhanced Hemocompatibility and Cytocompatibility of Stainless Steel. ACS Omega. [Link]

-

von der Ehe, C., et al. (2019). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 11(12), 2056. [Link]

-

Willerth, S. M., & Sakiyama-Elbert, S. E. (2007). A fibrinogen based precision microporous scaffold for tissue engineering. Biomaterials, 28(32), 4935-4945. [Link]

-

Zarrintaj, P., et al. (2020). Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. Pharmaceutics, 12(7), 648. [Link]

-

Zhang, Y., et al. (2018). Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. Polymers, 10(9), 1013. [Link]

- Yuan, Y., & Lee, T. R. (2013). Contact angle and wetting properties. In Surface science techniques (pp. 3-34). Springer, Berlin, Heidelberg.

-

Holder, S. J., et al. (2013). The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles. Polymer Chemistry, 4(21), 5474-5485. [Link]

- Newland, B., et al. (2019). Biomaterial scaffolds for tissue culture as a way to reduce animal use in research.

-

N-K, A., et al. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 15(18), 3804. [Link]

- Das, S. R., & Matyjaszewski, K. (2010). Polyethylene glycol-based RAFT agent cum ATRP macroinitiator initiated block copolymerization of methyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 48(22), 5092-5099.

- Volpe, C. D., & Sibillo, V. (2007). A new approach to contact angle measurement and effects of evaporation on the contact angle. Journal of colloid and interface science, 309(1), 185-194.

-

Trmcic, A., et al. (2024). Enhanced Hemocompatibility and Cytocompatibility of Stainless Steel. ACS Omega. [Link]

-

Zarrintaj, P., et al. (2020). Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. Pharmaceutics, 12(7), 648. [Link]

-

Zhang, Y., et al. (2018). Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. Polymers, 10(9), 1013. [Link]

- Singh, M. K., et al. (2022).

- Piras, L., et al. (2014). Amphiphilic PCL-b-PEO diblock copolymers: Synthesis and characterization. Journal of Polymer Research, 21(6), 1-10.

- Li, Y., et al. (2024).

-

Willerth, S. M., & Sakiyama-Elbert, S. E. (2007). A fibrinogen based precision microporous scaffold for tissue engineering. Biomaterials, 28(32), 4935-4945. [Link]

- Law, K. Y., & Zhao, H. (2016). Surface-wetting characterization using contact-angle measurements. Langmuir, 32(29), 7223-7235.

-

Lecomte, P., et al. (2021). Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Polymers, 13(21), 3824. [Link]

-

Trmcic, A., et al. (2024). Enhanced Hemocompatibility and Cytocompatibility of Stainless Steel. ACS Omega. [Link]

-

Borisov, O. V., & Zhulina, E. B. (2022). Amphiphilic Molecular Brushes with Regular Polydimethylsiloxane Backbone and Poly-2-isopropyl-2-oxazoline Side Chains. 3. Influence of Grafting Density on Behavior in Organic and Aqueous Solutions. Polymers, 14(23), 5078. [Link]

-

Gosecka, M., et al. (2021). Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. International journal of molecular sciences, 22(16), 8896. [Link]

-

Benetti, E. M., et al. (2017). Fabrication and Interfacial Properties of Polymer Brush Gradients by Surface-Initiated Cu(0)-Mediated Controlled Radical Polymerization. Langmuir, 33(12), 3074-3082. [Link]

- Fischer, D., et al. (2010). Characterization of Tailor-Made Copolymers of Oligo (ethylene glycol) Methyl Ether Methacrylate and N, N-Dimethylaminoethyl Methacrylate for Gene Delivery. Biomacromolecules, 11(1), 224-234.

-

Ziemian, S., et al. (2021). Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application. Nanomaterials, 11(11), 2825. [Link]

- Thomson, K. S., et al. (2013). Synthesis of Macroporous Poly(dimethylsiloxane) Scaffolds for Tissue Engineering Applications.

- Chilkoti, A., et al. (2002). POEGMA Polymer Brushes. Chilkoti Group.

-

Bayram, C., et al. (2010). In vitro biocompatibility of plasma-aided surface-modified 316L stainless steel for intracoronary stents. Biomedical materials, 5(5), 055007. [Link]

- Matyjaszewski Polymer Group. (n.d.). SR&NI. Carnegie Mellon University.

-

Yang, J. M., et al. (2007). Synthesis and evaluation of MePEG-PCL diblock copolymers: surface properties and controlled release behavior. Journal of biomedical materials research Part A, 82(1), 159-168. [Link]

- Asiri, A. M., et al. (2015). Thermoresponsive Oligo(ethylene glycol) Methyl Ether Methacrylate based Copolymers: Composition and Comonomer Effect.

-

Volpe, C. D., & Sibillo, V. (2007). A new approach to contact angle measurement and effects of evaporation on the contact angle. Journal of colloid and interface science, 309(1), 185-194. [Link]

-

Bayram, C., et al. (2010). In vitro biocompatibility of plasma-aided surface-modified 316L stainless steel for intracoronary stents. Biomedical materials, 5(5), 055007. [Link]

-

Zarrintaj, P., et al. (2020). Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems. Pharmaceutics, 12(7), 648. [Link]

- Newland, B., et al. (2019). Biomaterial scaffolds for tissue culture as a way to reduce animal use in research.

Sources

- 1. tu-dresden.de [tu-dresden.de]

- 2. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision [mdpi.com]

- 3. biolinscientific.com [biolinscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review [mdpi.com]

- 9. Aptamer-functionalized Hybrid Nanoparticles to Enhance the Delivery of Doxorubicin into Breast Cancer Cells by Silencing P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]

- 11. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application | MDPI [mdpi.com]

- 13. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro cytotoxicity studies of industrial Eucalyptus kraft lignins on mouse hepatoma, melanoma and Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Preparation of 3D fibrin scaffolds for stem cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. A FIBRINOGEN BASED PRECISION MICROPOROUS SCAFFOLD FOR TISSUE ENGINEERING - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

synthesis of star polymers using a BiBEM core

Application Note: High-Precision Synthesis of Star Polymers using a BiBEM Core (Core-First Approach)

Executive Summary

This guide details the synthesis of well-defined star polymers utilizing a Poly(BiBEM) (Poly(2-(2-bromoisobutyryloxy)ethyl methacrylate)) macroinitiator core. Unlike "arm-first" methods that rely on statistical crosslinking, this "core-first" (grafting-from) strategy offers superior control over the number of arms and the core-to-arm ratio.

The protocol leverages BiBEM as a functional "inimer" (initiator-monomer).[1][2] By first polymerizing BiBEM to create a linear backbone with high initiator density, and subsequently growing polymer arms from these sites via Atom Transfer Radical Polymerization (ATRP), researchers can achieve star architectures with tunable arm density and length.

Scientific Foundation & Mechanism

The synthesis relies on the "Grafting-From" mechanism. The process is divided into three critical phases:

-

Monomer Synthesis: Synthesis of the BiBEM inimer, which contains a polymerizable methacrylate group and a dormant ATRP initiating site (α-bromoisobutyryl).

-

Core Construction: Controlled polymerization of BiBEM to form a linear Poly(BiBEM) macroinitiator.

-

Critical Control Point: The Degree of Polymerization (DP) of this backbone dictates the number of arms. A low DP (10–50) results in a Star Polymer . A high DP (>100) results in a Molecular Bottlebrush .

-

-

Arm Extension: Utilization of the Poly(BiBEM) core to initiate the polymerization of a second monomer (e.g., Styrene, MMA, PEGMA), resulting in a star architecture.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points to prevent gelation and ensure architectural purity.

Caption: Workflow for the synthesis of BiBEM-core star polymers. Yellow diamonds indicate critical control points to avoid structural defects.

Materials & Equipment

| Component | Grade/Specification | Role |

| HEMA (2-Hydroxyethyl methacrylate) | 99%, distilled | Precursor Monomer |

| BIBB (α-Bromoisobutyryl bromide) | 98% | Initiator Precursor |

| Triethylamine (TEA) | Anhydrous | Acid Scavenger |

| CuBr (Copper(I) Bromide) | 99.999% or purified | ATRP Catalyst |

| PMDETA | 99% | Ligand |

| Styrene / MMA | Deinhibited | Arm Monomer |

| Anisole / DMF | Anhydrous | Solvents |

Detailed Protocols

Protocol 1: Synthesis of BiBEM Inimer

Objective: Create the bifunctional monomer containing both a vinyl group and an ATRP initiator.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with N₂.

-

Reagents: Add HEMA (5.0 g, 38.4 mmol) and TEA (4.66 g, 46.1 mmol) to 200 mL of anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Dropwise add BIBB (10.6 g, 46.1 mmol) diluted in 20 mL THF over 1 hour. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. A white precipitate (TEA·HBr salt) will form.

-

Purification:

-

Filter off the precipitate.[3]

-

Concentrate the filtrate via rotary evaporation.

-

Dissolve residue in DCM and wash sequentially with: 1M HCl (x3), sat. NaHCO₃ (x3), and Brine (x1).

-

Dry over MgSO₄, filter, and remove solvent.

-

Final Polish: Pass through a basic alumina column to remove trace acid.

-

-

Yield: Expect ~80–90% of a colorless oil. Confirm structure via ¹H NMR.[4][5]

Protocol 2: Synthesis of Poly(BiBEM) Macroinitiator Core

Objective: Synthesize a short, linear backbone (DP ~20–50) to serve as the star core.

Scientific Note: Direct ATRP of BiBEM carries a risk of branching if the side-chain bromide initiates. To ensure linearity, conversion must be kept low (<40%), or the "HEMA-TMS route" (polymerize protected HEMA, then esterify) should be used for ultra-high precision [1, 2]. The protocol below uses the direct method with strict conversion control.

-

Stoichiometry: Target DP = 30. Ratio: [BiBEM]₀ : [EBiB]₀ : [CuBr]₀ : [dNbpy]₀ = 30 : 1 : 0.5 : 1.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB).[1]

-

-

Dissolution: In a Schlenk tube, dissolve BiBEM (1.0 g) and EBiB (initiator) in Anisole (50% v/v).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove O₂.

-

Catalyst Addition: Under frozen N₂ flow, add CuBr and dNbpy (Ligand).

-

Polymerization: Immerse in an oil bath at 40°C .

-

Why 40°C? Lower temperature suppresses side-chain initiation (branching) while allowing backbone propagation.

-

-

Termination: Stop reaction at ~30-40% conversion (monitor via NMR). Expose to air and dilute with THF.

-

Purification: Pass through a neutral alumina column to remove Cu catalyst (solution turns from green/brown to clear). Precipitate into cold hexanes.

-

Characterization: Analyze GPC (ensure monomodal peak) and ¹H NMR.

Protocol 3: Star Polymer Assembly (Arm Extension)

Objective: Grow arms from the Poly(BiBEM) core.

-

Stoichiometry: Calculate based on desired arm length.

-

Example: Target Arm DP = 100 (Styrene).

-

Ratio: [Styrene]₀ : [Br-Core sites]₀ : [CuBr] : [PMDETA] = 100 : 1 : 0.5 : 0.5.

-

-

Macroinitiator Prep: Dissolve the Poly(BiBEM) core (from Protocol 2) in Anisole.

-

Note: The number of initiation sites = DP of the core.

-

-

Monomer Addition: Add Styrene (or desired monomer).

-

Degassing: Freeze-pump-thaw (3 cycles).

-

Reaction: Add CuBr/PMDETA under N₂. Heat to 90°C (for Styrene) or 60°C (for Methacrylates).

-

Kinetics: Monitor conversion. The GPC peak should shift cleanly to high molecular weight without shouldering (which would indicate star-star coupling).

-

Termination & Isolation: Stop at ~60% conversion. Purify via precipitation into methanol.

Data Analysis & Validation

Expected GPC Evolution

The following table illustrates the expected shift in molecular weight data, validating the formation of the star architecture.

| Stage | Sample ID | Mn ( g/mol ) | PDI (Mw/Mn) | Description |

| 1 | BiBEM Monomer | 279 | 1.00 | Single sharp peak (low MW) |

| 2 | Poly(BiBEM) Core | 8,500 | 1.15 | Linear macroinitiator (DP ~30) |

| 3 | Star Polymer | 125,000 | 1.25 | High MW, compact hydrodynamic volume |

Cleavage Test (Self-Validation)

To prove the star architecture, perform a hydrolysis of the ester linkages (cleaving the arms from the core).

-

Method: Dissolve star polymer in THF/MeOH with KOH. Reflux for 24h.

-

Result: GPC analysis of the cleaved product should show a peak corresponding to the individual arm molecular weight, distinct from the star molecule.

References

-

Matyjaszewski, K., et al. "Synthesis of Molecular Brushes by 'Grafting From' Method." Macromolecules, 1999.

-

Beers, K. L., et al. "Atom Transfer Radical Polymerization of this compound." Macromolecules, 2001.

-

Gao, H., & Matyjaszewski, K. "Synthesis of Star Polymers by a New 'Core-First' Method." Macromolecules, 2006.[2][6]

-

Sheiko, S. S., et al. "Cylindrical Molecular Brushes." Progress in Polymer Science, 2009.

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, copper catalysts). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. Brush-modified fluorescent organic nanoparticles by ATRP with rigidity-regulated emission - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02349A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

how to purify 2-(2-Bromoisobutyryloxy)ethyl methacrylate before use

Topic: Purification of 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) Ticket ID: BIEM-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Criticality of Purity in ATRP

Welcome to the Advanced Polymer Synthesis Support Center. You are likely accessing this guide because you are preparing for Atom Transfer Radical Polymerization (ATRP) .

This compound (BIEM) is a unique "inimer" (initiator+monomer). It contains two functional groups with vastly different stabilities:

-

Methacrylate Group: Polymerizable via free radical mechanisms.[1]

- -Bromoester Group: The initiation site for ATRP.[1]

Why Purification is Non-Negotiable: Commercial BIEM is stabilized with phenolic inhibitors (typically MEHQ or BHT) to prevent spontaneous polymerization. In ATRP, these inhibitors act as radical scavengers, terminating your chains immediately and poisoning your Copper (Cu) catalyst system. Furthermore, trace methacrylic acid (from hydrolysis) can protonate ligands, destabilizing the Cu complex.

Module 1: Diagnostic & Decision Matrix

Before starting, determine the level of purification required based on your application.

Impurity Profile

| Impurity | Origin | Effect on ATRP | Removal Method |

| MEHQ / BHT | Added Stabilizer | Induces induction period; kills catalyst; broadens PDI. | Basic Alumina Column |

| Methacrylic Acid | Hydrolysis | Poisons Cu catalyst; protonates ligands (e.g., PMDETA). | Basic Alumina / Wash |

| HEMA | Hydrolysis/Synthesis | Alters stoichiometry; introduces -OH functionality. | Distillation (Difficult) |

| Water | Hygroscopic absorption | Deactivates catalyst; hydrolyzes ester bonds. | Molecular Sieves / Vac Drying |

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification pathway. Method A is sufficient for 95% of applications.

Module 2: Standard Protocol – The Alumina Column (Recommended)

This method relies on the physical adsorption of phenolic inhibitors (MEHQ) and acidic impurities onto Basic Alumina . It is fast, minimizes thermal stress, and prevents hydrolysis.

Materials Required

-

Stationary Phase: Activated Basic Alumina (Brockmann I).

-

Solvent: Dichloromethane (DCM) or Hexane (optional, for dilution).

-

Hardware: Glass column (or Pasteur pipette for <5 mL), glass wool, receiving flask.

Step-by-Step Protocol

-

Preparation of Column:

-

Pack a glass column with basic alumina.

-

Rule of Thumb: Use roughly 0.5 g of Alumina per 1 g of Monomer .

-

Crucial: Do not wet the column with solvent beforehand if running neat monomer.

-

-

Viscosity Management (The "Dilution" Trick):

-

BIEM is viscous (~1.3 g/mL). Running it neat can result in channeling or long residence times.

-

Recommendation: Dilute BIEM 1:1 (v/v) with DCM or Hexane. This lowers viscosity and ensures efficient contact with alumina.

-

-

Elution:

-

Pass the monomer solution through the column using gravity or slight positive pressure (Argon balloon).

-

Observation: You may see a brown/orange band form at the top of the alumina. This is the oxidized inhibitor being trapped.

-

-

Recovery:

-

Collect the clear filtrate.

-

If diluted: Remove solvent via Rotary Evaporator (Bath temp < 30°C).

-

Final Dry: If strictly anhydrous conditions are needed, store over 4Å molecular sieves for 12 hours.

-

Technical Note: Do not use Acidic Alumina. It will not effectively remove the basic/neutral inhibitors and may catalyze ester hydrolysis.

Module 3: Advanced Protocol – Vacuum Distillation (Expert Only)

Warning: BIEM contains a thermally labile C-Br bond. Excessive heat can cause bromine elimination or radical generation, leading to "runaway" polymerization inside your distillation apparatus.

Parameters

-

Pressure: High Vacuum (< 0.1 mmHg / 0.13 mbar) is mandatory .

-

Temperature: Do not exceed 80°C bath temperature.

-